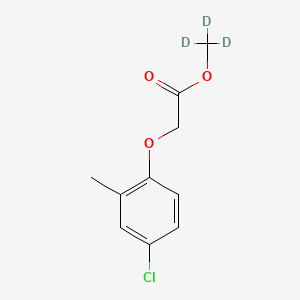
MCPA methyl ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCPA methyl ester-d3 is a deuterium-labeled derivative of MCPA methyl ester, a widely used herbicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
準備方法
Synthetic Routes and Reaction Conditions
MCPA methyl ester-d3 is synthesized by esterification of MCPA acid with deuterated methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted in a jacketed batch reactor, where the temperature, catalyst concentration, and alcohol-to-acid molar ratio are carefully controlled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
MCPA methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond is cleaved in the presence of water, yielding MCPA acid and deuterated methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Hydrolysis: MCPA acid and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
MCPA methyl ester-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Environmental Studies: Used as a tracer to study the environmental fate and transport of herbicides.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of MCPA and its metabolites in various matrices.
Agricultural Research: Helps in understanding the behavior of herbicides in soil and plant systems.
作用機序
MCPA methyl ester-d3 exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking and studying the compound’s behavior in biological systems .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with similar structure and mode of action.
Dichlorprop: A phenoxy herbicide with similar applications.
Haloxyfop: A selective herbicide used for controlling grass weeds.
Uniqueness
MCPA methyl ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The stable isotope labeling allows for precise quantification and tracking in various studies, making it a valuable tool in pharmacokinetics, environmental science, and analytical chemistry .
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
217.66 g/mol |
IUPAC名 |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3/i2D3 |
InChIキー |
VWERIRLJUWTNDA-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















